Blood-group A trisaccharide
Description
Evolution of Glycoscience and Oligosaccharide Significance
The field of glycobiology has evolved from the initial perception of carbohydrates merely as sources of energy and structural materials to recognizing their pivotal roles in complex biological processes. frontiersin.orgacs.org It is now understood that covalently attached sugar chains, known as oligosaccharides or glycans, are present on virtually all cell surfaces and many macromolecules, mediating a vast array of biological activities. nih.gov
Oligosaccharides are critical for cell-cell interaction, signal transduction, immune responses, and pathogen adhesion. frontiersin.org The immense structural diversity of these molecules, which arises from variations in monosaccharide composition, linkage positions, and stereochemistry, allows for a high degree of specificity in these interactions. frontiersin.orgrsc.org This diversity is not random; it is thought to be driven by evolutionary pressures, including the constant interplay between hosts and pathogens, where specific glycan structures are recognized by microbial toxins and pathogens. nih.govnih.gov This ongoing evolutionary dynamic contributes to the wide variety of oligosaccharide structures observed in nature. nih.gov
Academic Context of Trisaccharides in Biological Systems and Chemical Synthesis
Within the broad class of oligosaccharides, trisaccharides serve as essential components in many biological systems. ontosight.aichemscene.com They can function as energy sources, support the immune system, and play a role in cell-to-cell recognition and signaling. chemscene.comontosight.ai An α-trisaccharide is a carbohydrate molecule composed of three simple sugars connected by α-glycosidic linkages. ontosight.ai The specific arrangement and type of monosaccharides lead to a wide range of α-trisaccharides with distinct properties and biological functions. ontosight.ai
A prominent example of a biologically significant trisaccharide derivative is the Blood Group A antigen, which features an α-linked sugar as its terminal residue and is fundamental to blood cell recognition. mdpi.com In host-pathogen interactions, specific trisaccharide structures on cell surfaces can be recognized by pathogens, initiating infection. ontosight.ai
Given their complex, non-template-driven structures, the biological functions of many oligosaccharides are difficult to dissect directly from nature. acs.org Therefore, the chemical and enzymatic synthesis of oligosaccharides with definitive structures is crucial for understanding their roles. acs.org Producing pure, structurally defined α-trisaccharides allows researchers to probe specific biological interactions, develop diagnostic tools, and design potential therapeutics and vaccines. ontosight.aiontosight.ai
Challenges and Opportunities in a-Trisaccharide Research
The chemical synthesis of α-trisaccharides is a formidable task in organic chemistry. rsc.org Unlike the template-driven synthesis of proteins and nucleic acids, carbohydrate synthesis involves multi-step procedures with significant challenges in controlling stereochemistry and regiochemistry. acs.orgchemistryviews.org
A primary difficulty is the stereoselective formation of the glycosidic bond. rsc.org The creation of 1,2-cis glycosidic linkages, which includes the α-configuration for many common sugars like glucose and galactose, is particularly challenging and often results in mixtures of α and β isomers. mdpi.combeilstein-journals.org This problem is compounded when multiple α-linkages must be installed sequentially in a single molecule. beilstein-journals.org Further complexities arise from the need for laborious protecting group strategies to differentiate the numerous hydroxyl groups on each monosaccharide unit, as well as the low reactivity of certain sugar derivatives in glycosylation reactions. chemistryviews.orgmdpi.com
Table 1: Key Challenges in α-Trisaccharide Chemical Synthesis
| Challenge | Description | Source(s) |
|---|---|---|
| Stereocontrol | Achieving high stereoselectivity for the α-glycosidic linkage is difficult, especially for 1,2-cis glycosides. The outcome is sensitive to the donor, acceptor, solvent, and promoter used. | rsc.orgmdpi.combeilstein-journals.org |
| Protecting Groups | The synthesis requires a complex sequence of protecting and deprotecting multiple hydroxyl groups to ensure glycosylation occurs at the correct position. The removal of these groups in the final steps can be problematic. | chemistryviews.orgbeilstein-journals.org |
| Donor/Acceptor Reactivity | Some monosaccharide building blocks, such as uronic acid derivatives, exhibit low reactivity as glycosyl donors or acceptors, leading to poor yields in coupling reactions. | mdpi.com |
| Purification | The separation of desired trisaccharide products from unreacted starting materials and stereoisomeric byproducts often requires challenging purification steps. | beilstein-journals.org |
Despite these hurdles, successfully synthesizing α-trisaccharides presents significant opportunities. These molecules are valuable as haptens, which are small molecules that can elicit an immune response when attached to a larger carrier, making them prime candidates for the development of novel vaccines against bacterial infections. ontosight.aimdpi.com For instance, synthetic trisaccharide repeating units of bacterial capsular polysaccharides, such as those from Staphylococcus aureus, are being investigated for immunotherapies. mdpi.comresearchgate.net Furthermore, synthetic α-trisaccharides are indispensable tools for developing diagnostics and for fundamental research into the biological recognition processes that govern health and disease. ontosight.aiontosight.ai
Table 2: Research Applications of Specific α-Trisaccharides
| Trisaccharide Structure/Class | Research Application | Source(s) |
|---|---|---|
| Blood Group A Trisaccharide | Serves as a model compound for studying blood group compatibility, cell recognition, and for developing related biomedical technologies. | mdpi.com |
| Bacterial Polysaccharide Fragments | Used as antigens in the development of conjugate vaccines against pathogenic bacteria like Staphylococcus aureus and Burkholderia cepacia. | mdpi.comresearchgate.netscience.gov |
| Maltotriose | A linear α(1→4) linked glucose trisaccharide used in studies of carbohydrate metabolism and transport. | wikipedia.orgresearchgate.net |
| Raffinose (B1225341) | An α-linked trisaccharide (galactose-glucose-fructose) studied for its roles in plant biology and as a prebiotic. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZWAAFMRTZQGV-ULZIYQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198042 | |
| Record name | a-Trisaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49777-13-1 | |
| Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49777-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | a-Trisaccharide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049777131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | a-Trisaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-TRISACCHARIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104QT2V1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for A Trisaccharide Constructs
Chemical Synthesis Approaches
Chemical synthesis provides a powerful and versatile toolbox for constructing α-trisaccharides. This approach relies on the strategic use of glycosylation reactions, protecting groups, and carefully planned assembly pathways to achieve the desired molecular architecture.
Protecting Group Strategies in α-Trisaccharide Synthesis
A robust protecting group strategy is fundamental to any oligosaccharide synthesis. It allows for the differentiation of multiple hydroxyl groups, enabling regioselective glycosylation at specific positions. nih.govrsc.org An orthogonal protecting group strategy, where different groups can be removed under specific conditions without affecting others, is a cornerstone of modern carbohydrate chemistry. researchgate.net
Key considerations for protecting groups in α-trisaccharide synthesis include:
Non-participating C-2 Groups: As mentioned, to achieve α-selectivity, the C-2 hydroxyl of the glycosyl donor must be protected with a group that cannot participate in the reaction, such as a benzyl (B1604629) ether (Bn), an azido (B1232118) group (N₃), or in some cases, an oxazolidinone. mdpi.comresearchgate.net
Temporary vs. Permanent Groups: A distinction is made between permanent groups (e.g., benzyl ethers), which remain until the final deprotection steps, and temporary groups (e.g., levulinoyl ester, silyl (B83357) ethers), which are removed at intermediate stages to unmask a hydroxyl group for subsequent glycosylation. nih.govwiley-vch.de
Regioselective Protection: Bulky protecting groups like trityl (Tr) or tert-butyldimethylsilyl (TBDMS) are often used for the selective protection of sterically less hindered primary alcohols (e.g., at C-6). rsc.orgwiley-vch.de Cyclic acetals, such as benzylidene or isopropylidene groups, are commonly employed to simultaneously protect vicinal diols, like the C-4 and C-6 hydroxyls. mdpi.com
The following table lists common protecting groups and their typical cleavage conditions.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Type |
| Benzyl ether | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) | Permanent |
| Benzoyl ester | Bz | Basic conditions (e.g., NaOMe/MeOH) | Temporary/Participating |
| Acetyl ester | Ac | Basic conditions (e.g., NaOMe/MeOH) | Temporary/Participating |
| tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) | Temporary |
| Benzylidene acetal | Mild acidic hydrolysis | Temporary | |
| Phthalimido | Phth | Hydrazine hydrate | Temporary (for amino sugars) |
Convergent and Linear Synthetic Pathways for a-Trisaccharides
The assembly of the monosaccharide building blocks into the final trisaccharide can follow two main pathways: linear or convergent. beilstein-journals.org
Synthesis of a-Trisaccharide Analogues and Derivatives
To probe biological function and develop potential therapeutics, chemists synthesize analogues of natural trisaccharides. nih.govbeilstein-journals.org Modifications can include altering the sugar units or the glycosidic linkage itself.
Deoxy Analogues: Replacing a hydroxyl group with hydrogen helps to identify key interactions. A series of monodeoxy analogues of an α-linked mannose trisaccharide were synthesized to study its recognition by the lectins calreticulin (B1178941) and calnexin. nih.gov
Modified Functional Groups: The introduction of alternative functional groups, such as methoxy (B1213986) or halo groups, can modulate the biological activity and properties of the trisaccharide. Analogues of the Lewis X trisaccharide have been synthesized with modifications at the C-4 position of the galactose residue. beilstein-journals.org
C-Glycosides: Replacing the anomeric oxygen with a methylene (B1212753) group (CH₂) creates a C-glycoside, which is resistant to enzymatic hydrolysis by glycosidases. A library of 12 C-trisaccharide analogues was generated to act as potential inhibitors of Helicobacter pylori adhesion. acs.org
Enzymatic Synthesis of a-Trisaccharides
Enzymatic methods offer an attractive alternative to chemical synthesis, characterized by exceptional regio- and stereoselectivity under mild, aqueous conditions, and eliminating the need for complex protecting group manipulations. sigmaaldrich.comnih.gov
Glycosyltransferase-Mediated Reactions for a-Trisaccharide Formation
Glycosyltransferases (GTs) are the enzymes responsible for oligosaccharide biosynthesis in nature. They catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-galactose, GDP-fucose) to an acceptor molecule with absolute specificity. sigmaaldrich.comnih.gov
The synthesis of α-trisaccharides can be achieved using one or more GTs in a sequential or one-pot reaction. For example, the α-Gal trisaccharide (Galα1-3Galβ1-4GlcNAc), a major antigen involved in xenotransplantation rejection, has been synthesized on a preparative scale using a recombinant α(1→3)galactosyltransferase. sigmaaldrich.com This enzyme transfers galactose from UDP-galactose specifically to the 3-OH position of a terminal β-galactose residue on an acceptor. sigmaaldrich.com
A powerful strategy involves combining multiple enzymes in a single reaction vessel, sometimes with systems for regenerating the expensive sugar nucleotide donors. oup.com For instance, the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc) was produced in a one-pot reaction using four different enzymes co-expressed in a single strain of E. coli. researchgate.net This system included a sucrose (B13894) synthase and a UDP-glucose 4-epimerase to generate the UDP-galactose donor in situ, which was then used by a β-1,4-galactosyltransferase and an α-1,4-galactosyltransferase to build the trisaccharide. researchgate.net
While the availability and cost of GTs and sugar nucleotides can be a limitation, advances in recombinant enzyme technology and cofactor regeneration are making enzymatic synthesis an increasingly powerful and viable tool for accessing complex α-trisaccharides. oup.com
Glycoside Hydrolase-Catalyzed Transglycosylation
Glycoside hydrolases (GHs), enzymes that typically catalyze the cleavage of glycosidic bonds, can be employed for their synthesis through a process called transglycosylation. mdpi.com Under specific conditions, such as high substrate concentrations, the enzyme transfers a glycosyl moiety from a donor to an acceptor molecule other than water. mdpi.comcsic.es This approach leverages the catalytic machinery of GHs to form new α-glycosidic linkages.
A variety of GHs have been utilized for this purpose. For instance, an α-glucosidase from Bacillus licheniformis TH4-2 has been shown to synthesize oligosaccharides via transglucosylation using sucrose as the donor and other saccharides as acceptors. researchgate.net Similarly, the α-L-fucosidase from the hyperthermophilic bacterium Thermotoga maritima catalyzes the synthesis of a fucosylated trisaccharide, 2'-fucosyllactose (B36931), using 4-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as the donor and lactose (B1674315) as the acceptor. nih.gov In one study, this reaction achieved a yield of 32.5%. nih.gov The α-glucosidase from the marine mollusc Aplysia fasciata has also demonstrated potent transglycosylation activity, using donors like pNP-α-D-Glc or maltose (B56501) with a range of acceptors including cellobiose (B7769950) and sucrose to form trisaccharides. nottingham.ac.uk
The ratio of transglycosylation to hydrolysis is a critical parameter and can be influenced by reaction conditions. The choice of enzyme, donor, and acceptor, as well as their respective concentrations, dictates the structure and yield of the resulting α-trisaccharide. csic.esnih.gov
| Enzyme | Source Organism | Donor Substrate | Acceptor Substrate | Trisaccharide Product Example | Reference |
| α-L-Fucosidase | Thermotoga maritima | pNP-Fuc | Lactose | 2'-Fucosyllactose | nih.gov |
| α-Glucosidase | Bacillus licheniformis | Sucrose | Various saccharides | Glucosyl-oligosaccharides | researchgate.net |
| α-Glucosidase | Aplysia fasciata | Maltose | Cellobiose | α-1-4 glucosyl derivative | nottingham.ac.uk |
| Disaccharidases | Caco-2 cell membranes | Maltose | Maltose | Panose (B1197878) (Glcα1-6Glcα1-4Glc) | csic.es |
Enzyme Cascade Systems for α-Trisaccharide Production
Enzyme cascades, where multiple enzymes work sequentially in a one-pot reaction, provide an efficient route for complex oligosaccharide synthesis. researchgate.net These systems can overcome thermodynamic limitations, process unstable intermediates in situ, and reduce the need for intermediate purification steps. researchgate.netmdpi.com
A prominent example is the synthesis of the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc). nih.gov In this cascade, four enzymes were co-expressed in a single engineered E. coli strain. The system starts with sucrose and N-acetylglucosamine (GlcNAc). A sucrose synthase (SusA) generates UDP-glucose from sucrose, which is then converted to UDP-galactose (UDP-Gal) by UDP-glucose 4-epimerase (GalE). Subsequently, a β-1,4-galactosyltransferase (β1,4GalT) links a galactose unit to GlcNAc, forming N-acetyllactosamine. Finally, an α-1,4-galactosyltransferase (α1,4GalT) adds the second galactose with an α-linkage to produce the P1 trisaccharide. nih.govresearchgate.net This one-pot reaction using whole recombinant cells yielded up to 50 mM of the P1 trisaccharide. researchgate.net
Mechanism of Enzymatic Glycosidic Linkage Formation
The formation of a glycosidic bond is a condensation reaction that joins a sugar to another molecule. wikipedia.org Enzymes that synthesize these bonds are highly specific, dictating both the anomeric configuration (α or β) and the linkage position. sigmaaldrich.com
Glycoside hydrolases and glycosyltransferases that form α-linkages often operate via a "retaining" mechanism. This process involves a double displacement reaction at the anomeric carbon of the donor sugar.
Glycosylation Step: A nucleophilic residue (typically a carboxylate group, e.g., Asp or Glu) in the enzyme's active site attacks the anomeric carbon of the donor substrate. This results in the displacement of the leaving group and the formation of a covalent glycosyl-enzyme intermediate. This first step proceeds with an inversion of stereochemistry at the anomeric center.
Deglycosylation Step: The acceptor molecule, which has a hydroxyl group, then enters the active site. Aided by an acid/base catalyst residue in the enzyme, the acceptor's hydroxyl group attacks the anomeric carbon of the glycosyl-enzyme intermediate. This second nucleophilic substitution cleaves the bond between the sugar and the enzyme, releasing the newly formed glycoside. This step also proceeds with an inversion of stereochemistry.
Because the process involves two sequential inversions, the net result is a retention of the original anomeric configuration of the donor. khanacademy.org Therefore, an α-linked donor sugar results in the formation of an α-glycosidic bond in the product. The precise positioning of the donor, acceptor, and catalytic residues within the enzyme's active site ensures the high regio- and stereoselectivity of the reaction. rsc.org For example, studies on dextransucrase from Streptococcus sanguis have shown it can synthesize α-(1→6), α-(1→3), and α-(1→2) linkages, with the outcome depending on the structure of the acceptor molecule and how it binds within the active site. nih.gov
Chemoenzymatic Synthesis of α-Trisaccharides
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. rsc.org This hybrid approach allows for the creation of complex glycans that may be difficult to access by either method alone, avoiding tedious protecting group manipulations required in purely chemical routes. rsc.orgnih.gov
In a typical chemoenzymatic strategy, a core structure is synthesized chemically, which is then elaborated upon by one or more enzymatic glycosylation steps. mdpi.com This is particularly useful for producing glycoconjugates like glycolipids or glycopeptides.
A diversity-oriented strategy was employed for the synthesis of the globotriaosylceramide (Gb3), a glycosphingolipid. mdpi.com The synthesis began with a chemically prepared sphingolipid intermediate. This precursor was then subjected to enzymatic glycosylation using an α-1,4-galactosyltransferase to add a galactose residue, forming the trisaccharide portion. The resulting molecule was then further modified through chemical reactions, including cross-metathesis and amide formation, to yield the final Gb3 product. mdpi.com
Another powerful example is the synthesis of proteoglycan-related glycopeptides. nih.gov In one approach, a peptide was first synthesized on a solid-phase resin. This immobilized peptide served as the acceptor for a series of enzymatic reactions. It was sequentially treated with different glycosyltransferases (XT-1, B4GALT7, and B3GALT6) to build the trisaccharide structure (Gal-Gal-Xyl) directly onto the peptide backbone. This method highlights the power of combining solid-phase chemical synthesis with highly selective enzymatic transformations. nih.gov
A major bottleneck for the large-scale enzymatic synthesis of oligosaccharides is the high cost of the required glycosyl donors, which are typically activated sugar nucleotides like UDP-galactose (UDP-Gal) or GDP-fucose. nih.gov To make these processes economically viable, strategies for the in situ regeneration of these donors have been developed. These regeneration systems use the nucleotide diphosphate (B83284) byproduct of the glycosyltransferase reaction to resynthesize the activated sugar nucleotide. sigmaaldrich.com
A widely used regeneration cycle for UDP-Gal starts from inexpensive sucrose. researchgate.net The system employs two enzymes:
Sucrose Synthase (SuS): This enzyme catalyzes the transfer of a glucosyl moiety from sucrose to UDP, producing UDP-glucose (UDP-Glc) and fructose (B13574).
UDP-glucose 4'-epimerase (GalE): This enzyme reversibly converts UDP-Glc into UDP-Gal.
This two-enzyme system is coupled with the main glycosyltransferase reaction. As the glycosyltransferase consumes UDP-Gal and releases UDP, the regeneration cycle is driven forward to replenish the UDP-Gal pool. nih.gov This approach avoids the need for stoichiometric amounts of expensive sugar nucleotides and prevents the accumulation of UDP, which can inhibit the glycosyltransferase. sigmaaldrich.com This strategy has been successfully integrated into one-pot cascade reactions for producing trisaccharides like the α-Gal epitope and the P1 trisaccharide. nih.govresearchgate.net
Combination of Chemical and Enzymatic Steps in a-Trisaccharide Production
Biosynthesis and Metabolic Engineering of α-Trisaccharides
Metabolic engineering focuses on the targeted modification of cellular pathways in microorganisms to enhance the production of desired compounds, including α-trisaccharides. frontiersin.org By introducing heterologous genes and optimizing metabolic fluxes, microbial hosts like Escherichia coli and Pichia pastoris can be converted into efficient cell factories. researchgate.netnih.gov
For example, E. coli has been extensively engineered for the production of the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc). nih.govresearchgate.net This was achieved by introducing the genes for four different enzymes into a single strain: a sucrose synthase for UDP-glucose generation, a UDP-glucose 4-epimerase for UDP-galactose synthesis, and two sequential galactosyltransferases (a β-1,4-GalT and an α-1,4-GalT) to build the trisaccharide on a GlcNAc acceptor. researchgate.net This engineered strain produced the P1 trisaccharide at a concentration of 5.4 g/L in a 200-mL reaction volume. researchgate.net Similar strategies in Pichia pastoris have yielded 24 mM of the Galili epitope (Galα1,3Lac). researchgate.net
The production of 2'-fucosyllactose (2'-FL), an important α-trisaccharide found in human milk, has been achieved by engineering the "Generally Recognized As Safe" (GRAS) strain Priestia megaterium. nih.gov The engineering strategy involved:
Introducing the gene for an α-1,2-fucosyltransferase.
Overexpressing enzymes (manA and manC) in the GDP-L-fucose biosynthesis pathway to increase the supply of the fucosyl donor.
Deleting the native lacZ gene to prevent the metabolism of the lactose acceptor.
These modifications, combined with process optimization, led to a production titer of 28.6 g/L of 2'-FL in fed-batch fermentation. nih.gov These examples demonstrate the power of metabolic engineering to achieve high-yield production of complex α-trisaccharides from simple starting materials.
| Target α-Trisaccharide | Host Organism | Key Engineering Strategies | Reported Titer / Yield | Reference |
| P1 trisaccharide | Escherichia coli | Co-expression of 4 enzymes for synthesis and donor regeneration. | 5.4 g/L (50 mM) | nih.govresearchgate.net |
| Galili epitope | Pichia pastoris | Expression of 3 heterologous enzymes for synthesis and donor regeneration. | 24 mM | researchgate.net |
| Globotriose (B1671595) (Gb3) | Escherichia coli | Co-expression of 3 enzymes including α1,4GalT. | 22 g/L (44 mM) | researchgate.net |
| 2'-Fucosyllactose | Priestia megaterium | Deletion of lacZ, overexpression of fucosyltransferase and GDP-L-fucose pathway genes. | 28.6 g/L | nih.gov |
Elucidation of a-Trisaccharide Biosynthetic Pathways
The biosynthesis of α-trisaccharides, like other oligosaccharides, occurs through a stepwise assembly process catalyzed by a series of specific enzymes. diva-portal.org In eukaryotes, these reactions primarily take place in the endoplasmic reticulum (ER) and the Golgi apparatus. diva-portal.orgbbk.ac.uk The general principle involves the sequential addition of monosaccharide units from activated sugar donors, typically nucleotide sugars, to a growing acceptor molecule. bbk.ac.uk
A well-studied example of an α-trisaccharide biosynthetic pathway is the enzymatic synthesis of the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc). nih.gov This pathway was constructed in a recombinant system and illustrates the fundamental steps required. The synthesis begins with an acceptor molecule, N-acetylglucosamine (GlcNAc). nih.govresearchgate.net A galactose residue is first transferred to GlcNAc to form the disaccharide N-acetyllactosamine (LacNAc). nih.gov Subsequently, a second galactose residue is added via an α-1,4 linkage to complete the P1 trisaccharide structure. nih.gov
A critical component of this and similar biosynthetic pathways, especially in engineered systems, is the regeneration of the activated sugar donor, UDP-galactose (UDP-Gal). researchgate.netasm.org An efficient pathway for this involves using sucrose and a catalytic amount of UDP. nih.gov Sucrose synthase cleaves sucrose to produce UDP-glucose (UDP-Glc) and fructose. nih.govasm.org UDP-glucose 4-epimerase then converts UDP-Glc into UDP-Gal, which can be used by the galactosyltransferases to build the trisaccharide. nih.govasm.org This cyclic process allows for the continuous supply of the necessary sugar donor from an inexpensive substrate like sucrose. researchgate.net
Another illustrative pathway is the synthesis of the α-Gal epitope (Galα1,3Galβ1,4Glc), where lactose serves as the acceptor substrate. asm.orgnih.gov An α-1,3-galactosyltransferase adds a galactose residue from UDP-Gal to the lactose molecule, forming the target trisaccharide. asm.orgsigmaaldrich.com The biosynthesis of N-linked glycans in mammalian cells provides a broader context, where a large 14-sugar core oligosaccharide is first assembled on a dolichylpyrophosphate carrier in the ER before being transferred to a polypeptide. researchgate.netnih.gov This core structure is then extensively modified in the ER and Golgi, involving various glycosyltransferases that create specific α-linkages. bbk.ac.ukresearchgate.net
Identification and Characterization of Biosynthetic Enzymes
The enzymatic synthesis of α-trisaccharides is entirely dependent on the action of specific glycosyltransferases, which catalyze the formation of glycosidic bonds with high regio- and stereospecificity. sigmaaldrich.com The characterization of these enzymes is crucial for their application in synthetic strategies.
For the synthesis of the P1 trisaccharide, four key enzymes were identified and used in a recombinant system. nih.govresearchgate.net The pathway relies on two distinct galactosyltransferases: a β-1,4-galactosyltransferase (β1,4GalT) from Helicobacter pylori and an α-1,4-galactosyltransferase (α1,4GalT) from Neisseria meningitidis. nih.govresearchgate.net The β1,4GalT initiates the process by transferring galactose to GlcNAc to form LacNAc, while the α1,4GalT subsequently adds the second galactose residue to create the final α-linkage of the P1 trisaccharide. nih.gov
The regeneration of the UDP-Gal donor is facilitated by two other enzymes: sucrose synthase (SusA) from Anabaena sp. and UDP-glucose 4-epimerase (GalE) from Escherichia coli. nih.govasm.org SusA generates UDP-glucose from sucrose, and GalE epimerizes it to UDP-galactose. nih.govresearchgate.net
Similarly, the synthesis of the blood group A and B trisaccharide antigens involves specific glycosyltransferases. nih.govoup.com The blood group A transferase (GTA) transfers an N-acetylgalactosamine (GalNAc) from UDP-GalNAc to an acceptor, while the blood group B transferase (GTB) transfers a galactose (Gal) from UDP-Gal to the same acceptor. nih.govoup.com These enzymes have been cloned and expressed in E. coli, enabling detailed studies of their donor and acceptor specificities. nih.gov For example, it was found that the A transferase can use UDP-GlcNAc as a donor, and the B transferase can use UDP-Glc, albeit at much lower rates than their preferred donors, to synthesize trisaccharide analogues. nih.gov
The table below summarizes the key enzymes involved in the recombinant synthesis of the P1 trisaccharide.
| Enzyme | Abbreviation | Source Organism | Function in P1 Trisaccharide Synthesis |
|---|---|---|---|
| β-1,4-Galactosyltransferase | β1,4GalT | Helicobacter pylori | Catalyzes the formation of LacNAc (Galβ1,4GlcNAc) from GlcNAc. nih.gov |
| α-1,4-Galactosyltransferase | α1,4GalT | Neisseria meningitidis | Transfers a galactose residue to LacNAc to form the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc). nih.gov |
| Sucrose Synthase | SusA | Anabaena sp. | Generates UDP-glucose from sucrose and UDP for the cofactor regeneration cycle. nih.govasm.org |
| UDP-glucose 4-epimerase | GalE | Escherichia coli | Converts UDP-glucose to UDP-galactose, the donor substrate for the galactosyltransferases. nih.govasm.org |
Genetic Engineering of Microorganisms for a-Trisaccharide Production
The limitations and high cost of in vitro enzymatic synthesis, particularly regarding the need for expensive sugar nucleotide donors, have spurred the development of whole-cell biocatalysts. researchgate.netresearchgate.net Genetically engineering microorganisms like Escherichia coli and Pichia pastoris to produce α-trisaccharides offers a scalable and more economical alternative. researchgate.netnih.gov
A successful strategy involves creating a single recombinant microbial strain that co-expresses all the necessary enzymes for both the synthesis of the target trisaccharide and the regeneration of the required cofactors. nih.gov For the production of the P1 trisaccharide, a single E. coli strain was engineered to harbor a plasmid containing the genes for four enzymes: H. pylori β1,4GalT, N. meningitidis α1,4GalT, Anabaena sp. SusA, and E. coli GalE. nih.govresearchgate.net This engineered strain, when permeabilized and supplied with simple substrates like sucrose and GlcNAc, could effectively catalyze the entire biosynthetic pathway and accumulate the P1 trisaccharide. nih.govresearchgate.net
Similarly, Pichia pastoris has been engineered to produce the α-Gal epitope (Galα1,3Galβ1,4Glc). nih.gov A metabolically engineered strain was constructed to harbor three heterologous enzymes: a mutated sucrose synthase from Vigna radiata, a UDP-glucose 4-epimerase from Saccharomyces cerevisiae, and a bovine α-1,3-galactosyltransferase. nih.gov The expression of each gene was controlled by an inducible promoter, allowing for the coordinated production of the enzymes. nih.gov This system demonstrated that P. pastoris is a viable alternative to E. coli for the large-scale synthesis of oligosaccharides, as it lacks enzymes that might degrade the substrates or products. nih.gov
Another host, Agrobacterium sp., which naturally produces large quantities of the polysaccharide curdlan (B1160675) from UDP-glucose, has also been engineered. nih.gov By introducing a fusion enzyme combining UDP-galactose 4'-epimerase and α1,3-galactosyltransferase, the cell's powerful UDP-glucose synthesis capability was redirected towards the production of the α-Gal epitope. researchgate.net This approach highlights the strategy of choosing a host with a strong native metabolic flux towards a key precursor. nih.govacs.org
Metabolic Pathway Optimization for Enhanced a-Trisaccharide Yields
Once a biosynthetic pathway is established in a microbial host, further metabolic engineering is often required to maximize the product yield. acs.org Several strategies have been successfully employed to optimize the production of α-trisaccharides.
A primary focus is ensuring an ample supply of precursors and cofactors. In the production of the α-Gal epitope in Agrobacterium sp., a key limitation was the availability of the substrates lactose and UDP-glucose. researchgate.net To address this, a lactose permease was expressed to increase the intracellular concentration of the acceptor molecule, which improved trisaccharide production. researchgate.net Furthermore, to increase the pool of the donor precursor UDP-glucose, the gene for curdlan synthase was knocked out. researchgate.net This eliminated the competing pathway that consumes UDP-glucose for polysaccharide synthesis, redirecting the carbon flux towards the desired product and ultimately leading to a final titer of approximately 1 g/L of the α-Gal epitope. researchgate.net
Balancing the expression of pathway enzymes is another critical optimization step. patsnap.com In a system for producing lactoyl-N-trisaccharide II in E. coli, the expression of key genes in the synthetic pathway (glmM, glmU, glmS, lgtA) was carefully regulated to control the metabolic flux and relieve metabolic pressure. patsnap.com This, combined with knocking out competing pathways (wecB, nagB, lacZ), increased the production from 0.53 g/L in shake flasks to 46.2 g/L in a 3-L fermenter. patsnap.com
The stepwise assembly of the P1 trisaccharide in E. coli also provides insight into pathway optimization. By testing different combinations of the four enzymes, it was confirmed that the entire pathway, including cofactor regeneration, was necessary for efficient production from inexpensive substrates. nih.gov The combination of all four enzymes resulted in a 60% conversion efficiency from sucrose and GlcNAc. nih.gov The study also showed that optimizing the concentration of the initial acceptor (GlcNAc) was important to maximize the final product yield and minimize the formation of byproducts. nih.govresearchgate.net
The table below details the results from the stepwise validation of the P1 trisaccharide biosynthetic pathway, demonstrating the effect of each enzymatic component on product formation.
| Enzyme Combination | Substrates | Product Formed | Relative Efficiency (%) |
|---|---|---|---|
| α1,4GalT + β1,4GalT | UDP-Gal + GlcNAc | P1 Trisaccharide | 100 |
| α1,4GalT + β1,4GalT + GalE | UDP-Glc + GlcNAc | P1 Trisaccharide | 100 |
| α1,4GalT + β1,4GalT + GalE + SusA | Sucrose + UDP + GlcNAc | P1 Trisaccharide | 60 |
Data adapted from a study on P1 trisaccharide synthesis in recombinant E. coli. nih.gov The efficiency is relative to the yield obtained using the pre-formed UDP-Gal donor.
These optimization strategies, from enhancing substrate uptake and redirecting metabolic flux to balancing enzyme expression, are essential for developing microbial cell factories capable of producing α-trisaccharides at an industrial scale. acs.orgpatsnap.com
Advanced Structural Elucidation and Conformational Analysis of A Trisaccharides
Nuclear Magnetic Resonance (NMR) Spectroscopy for α-Trisaccharides
NMR spectroscopy stands as a cornerstone in the structural analysis of oligosaccharides, offering a wealth of information at the atomic level. acs.org It allows for the determination of monosaccharide composition, anomeric configurations, linkage positions, and the conformational preferences of the glycosidic linkages that connect the sugar residues. acs.org
Multi-Dimensional NMR Techniques for α-Trisaccharide Structural Assignment
The complexity of trisaccharide spectra, often plagued by signal overlap in one-dimensional (1D) formats, necessitates the use of multi-dimensional NMR experiments. mdpi.comresearchgate.netnih.gov These techniques disperse the signals into two or more frequency dimensions, significantly enhancing resolution and enabling the unambiguous assignment of protons and carbons within the trisaccharide structure. nih.gov
A typical workflow for the structural assignment of an α-trisaccharide involves a suite of 2D NMR experiments:
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear correlation experiments are fundamental for identifying the spin systems of individual monosaccharide residues. mdpi.comacs.org COSY reveals proton-proton couplings over two to three bonds, while TOCSY extends these correlations throughout an entire spin system, effectively tracing the connectivity of all protons within a single sugar ring. mdpi.comacs.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms, providing a map of all C-H pairs in the molecule. mdpi.com It is crucial for assigning the carbon resonances based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is key to determining the linkage between monosaccharide units. mdpi.comcdnsciencepub.com It detects long-range correlations (typically over two or three bonds) between protons and carbons. By observing a correlation between the anomeric proton of one residue and a carbon atom of the adjacent residue, the glycosidic linkage position can be definitively established. cdnsciencepub.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. mdpi.com The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a powerful tool for determining the three-dimensional conformation of the trisaccharide, particularly the torsion angles around the glycosidic bonds. nih.gov
For instance, in the structural elucidation of a highly acylated trirhamnoside, a combination of DQF-COSY, HOHAHA (a TOCSY variant), HMQC (an older version of HSQC), and HMBC experiments was instrumental in assigning all proton and carbon signals and establishing the α(1→3) linkages between the rhamnopyranosyl units. cdnsciencepub.com Similarly, the structure of novel trehalose-based trisaccharides was confirmed using COSY, TOCSY, gHSQC-TOCSY, and bsgHMBC experiments. nih.govacs.org
Quantitative NMR for α-Trisaccharide Component Analysis
Quantitative NMR (qNMR) has emerged as a powerful technique for determining the concentration and purity of compounds, including trisaccharides, in complex mixtures. researchgate.netmdpi.com The principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal. mdpi.comnih.gov
Both ¹H and ¹³C NMR can be utilized for quantitative purposes. While ¹H qNMR is more common due to its higher sensitivity and shorter acquisition times, ¹³C qNMR offers superior spectral dispersion, which is advantageous for analyzing complex mixtures with significant signal overlap in the proton spectrum. mdpi.comresearchgate.net To achieve accurate quantification with ¹³C NMR, longer relaxation delays are necessary to ensure complete relaxation of all carbon nuclei between scans. mdpi.com
A common approach involves the use of an internal standard with a known concentration. mdpi.com By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be precisely calculated. mdpi.com This methodology has been successfully applied to quantify various mono-, di-, and trisaccharides in complex matrices like honey. researchgate.net
Table 1: Example of Quantitative ¹³C NMR Data for Trisaccharide Analysis (This table is a representative example and does not correspond to a specific publication.)
| Trisaccharide | Carbon Signal | Chemical Shift (ppm) | Integral Value (Relative to Internal Standard) | Calculated Concentration (mmol) |
| Erlose | C-1 (Fru) | 64.5 | 1.25 | 31.25 |
| C-1 (Glc α) | 92.8 | 1.24 | 31.00 | |
| C-1 (Glc β) | 96.7 | 1.26 | 31.50 | |
| Melezitose | C-1' (Fru) | 61.9 | 0.88 | 22.00 |
| C-1 (Glc) | 92.1 | 0.87 | 21.75 | |
| C-1'' (Glc) | 100.5 | 0.89 | 22.25 |
Data based on methodology described in . The table illustrates how different carbon signals from the same molecule should yield consistent concentration values.
Application of Residual Dipolar Couplings (RDCs) in α-Trisaccharide Conformational Studies
The study of RDCs has been instrumental in refining the conformational models of various trisaccharides. For example, by measuring one-bond C-H RDCs for the Lewis X and Lewis A trisaccharides, researchers were able to identify single, low-energy, rigidly folded conformations for both molecules, providing a more accurate structural model than what could be obtained from NOE data alone. nih.gov Similarly, an order matrix analysis of ¹DCH, ²DCH, and DHH RDCs for a trimannoside revealed limited internal motion at the α(1,3) linkage but significant flexibility at the α(1,6) linkage. acs.org
Spectra-Structure Relationships in α-Trisaccharide NMR Analysis
The chemical shifts and coupling constants observed in an NMR spectrum are exquisitely sensitive to the local electronic and steric environment of the nuclei. This sensitivity forms the basis of spectra-structure relationships, which can be used to predict structural features directly from NMR data. mdpi.com
For instance, the chemical shift of an anomeric carbon is highly indicative of the anomeric configuration (α or β). Similarly, the magnitude of three-bond proton-carbon coupling constants (³JCH) across the glycosidic linkage is dependent on the dihedral angle ψ, providing valuable conformational information. nih.govacs.org Karplus-type equations have been developed to relate these coupling constants to the corresponding torsion angles. acs.org
Researchers have developed computational tools that leverage these relationships. By building databases of NMR data for known oligosaccharide structures, machine learning algorithms can be trained to predict the anomeric configuration, residue type, and linkage positions of unknown trisaccharides based solely on their unassigned ¹³C NMR chemical shifts. mdpi.com Such models have shown considerable success in classifying these structural features. mdpi.com For example, a model trained on a dataset of 204 di- and trisaccharides correctly classified the first and second linkage types with 85% and 85% accuracy, respectively, on a test set of 69 compounds. mdpi.com
Mass Spectrometry (MS) in α-Trisaccharide Research
Mass spectrometry is an indispensable tool for trisaccharide analysis, providing information on molecular weight, composition, and, when coupled with tandem MS (MS/MS), sequence and linkage information.
LC-MS/MS and GC-MS for α-Trisaccharide Profiling and Linkage Analysis
The combination of a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry offers a powerful platform for analyzing complex mixtures of trisaccharides and for performing detailed structural characterization. escholarship.orgresearchgate.net
LC-MS/MS has become the method of choice for oligosaccharide analysis due to its high sensitivity, speed, and throughput. ucdavis.eduucdavis.edunih.gov In this technique, the trisaccharides are first separated by LC, often using a porous graphitized carbon (PGC) column which is effective for resolving isomers. acs.org The separated compounds are then introduced into the mass spectrometer, where they are ionized (commonly via electrospray ionization, ESI) and their mass-to-charge ratio is determined. acs.org
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion (e.g., the [M+Na]⁺ adduct of a trisaccharide) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. acs.orgnih.gov Cleavage of glycosidic bonds yields characteristic fragment ions (B, C, Y, and Z ions) that reveal the sequence of the monosaccharide units. Cross-ring cleavages can sometimes provide information about linkage positions. nih.gov The fragmentation patterns of isomeric trisaccharides are often distinct, allowing for their differentiation. nih.gov
GC-MS is the traditional and still widely used method for glycosidic linkage analysis. escholarship.orgresearchgate.net The standard procedure involves:
Permethylation: All free hydroxyl groups on the trisaccharide are methylated.
Hydrolysis: The glycosidic bonds are cleaved by acid hydrolysis.
Reduction and Acetylation: The resulting partially methylated monosaccharides are reduced to alditols and then acetylated to form partially methylated alditol acetates (PMAAs).
GC-MS Analysis: The volatile PMAAs are separated by GC and identified by their characteristic mass spectra. The positions of the acetyl groups correspond to the original linkage positions, while the methyl groups indicate the positions that were originally free hydroxyls.
While robust, the GC-MS method involves extensive derivatization steps. escholarship.org Newer LC-MS/MS-based methods for linkage analysis have been developed to improve speed and sensitivity. ucdavis.eduucdavis.edunih.gov These methods also involve permethylation and hydrolysis, but the resulting partially methylated monosaccharides are derivatized with a label (such as 1-phenyl-3-methyl-5-pyrazolone, PMP) that allows for sensitive detection by LC-MS/MS. ucdavis.eduucdavis.edu This approach has enabled the creation of extensive libraries of linkage standards for the rapid and quantitative profiling of glycosidic linkages in complex carbohydrates. ucdavis.edu
Table 2: Comparison of LC-MS/MS and GC-MS for Trisaccharide Linkage Analysis
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation of derivatized (e.g., PMP-labeled) partially methylated monosaccharides by liquid chromatography, followed by MS/MS detection. ucdavis.edu | Separation of volatile partially methylated alditol acetates (PMAAs) by gas chromatography, followed by MS detection. researchgate.net |
| Derivatization | Permethylation, hydrolysis, PMP-labeling. ucdavis.edu | Permethylation, hydrolysis, reduction, acetylation. researchgate.net |
| Sensitivity | High (attomole to femtomole range). nih.gov | Lower compared to LC-MS/MS. escholarship.org |
| Throughput | High, amenable to automation. ucdavis.edu | Lower, more time-consuming derivatization. escholarship.org |
| Information | Relative quantitation of linkage positions. ucdavis.edu | Identification and quantitation of linkage positions. researchgate.net |
| Advantages | Faster analysis, higher sensitivity, requires less sample material. nih.gov | Well-established, robust, extensive spectral libraries available. |
| Disadvantages | Requires specialized MS instrumentation and library development. ucdavis.edu | Multiple derivatization steps, potential for analyte loss. escholarship.org |
MALDI-TOF-MS for Molecular Weight Determination and Sequencing of a-Trisaccharides
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful and rapid analytical technique for determining the molecular weight of biomolecules, including a-trisaccharides. creative-proteomics.commdpi.com This soft ionization method is particularly well-suited for analyzing large and thermally fragile molecules, as it minimizes fragmentation during the ionization process. creative-proteomics.com In a typical MALDI-TOF-MS analysis, the trisaccharide sample is co-crystallized with an excess of a matrix compound, such as 2,5-dihydroxybenzoic acid (2,5-DHB), on a metal target. mdpi.commdpi.combruker.com A pulsed laser beam irradiates the crystal matrix, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules, primarily as singly charged ions (e.g., [M+Na]⁺). mdpi.combruker.com
Once ionized, the ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to travel to the detector. bruker.com Because MALDI typically produces singly charged ions, the measured m/z value directly corresponds to the molecular weight of the ion, allowing for precise molecular weight determination of the a-trisaccharide. bioneer.com While MALDI-TOF-MS is highly effective for molecular weight analysis, obtaining sequence information directly from a single-stage MS experiment is challenging. mdpi.com
For sequencing, tandem mass spectrometry (MS/MS or MSⁿ) techniques are employed. researchgate.netyoutube.com In this approach, a specific parent ion of the trisaccharide is selected and subjected to collision-induced dissociation (CID). researchgate.netyoutube.com The resulting fragment ions are then analyzed to piece together the sequence of monosaccharide units. youtube.com A method known as logically derived sequence tandem mass spectrometry (LODES/MSⁿ) involves sequential CID experiments within an ion trap mass spectrometer to systematically break down the oligosaccharide into its constituent monosaccharide and disaccharide fragments, allowing for the determination of the sequence and linkage positions. researchgate.net
Fragmentation Patterns and Structural Information from a-Trisaccharide MS Analysis
The analysis of fragmentation patterns generated during tandem mass spectrometry (MS/MS) provides critical structural information about a-trisaccharides, including their sequence, branching patterns, and glycosidic linkage positions. researchgate.netyoutube.com When a selected trisaccharide ion undergoes collision-induced dissociation (CID), it breaks apart in predictable ways, primarily at the glycosidic bonds and, with higher energy, through cross-ring cleavages. youtube.comnih.govresearchgate.net
The nomenclature developed by Domon and Costello is standardly used to classify these fragments. Cleavage of the glycosidic bond results in the formation of B, C, Y, and Z ions. nih.gov
Y-ions are formed by the cleavage of the glycosidic bond, with the charge retained on the reducing end of the trisaccharide.
B-ions are formed when the charge is retained on the non-reducing end.
C- and Z-ions are analogous to B- and Y-ions but involve an additional hydrogen rearrangement.
Cross-ring cleavages, which require more energy, break the monosaccharide rings themselves and produce A and X ions. youtube.comnih.gov These fragments are particularly useful for determining the positions of glycosidic linkages (e.g., 1→2, 1→4, 1→6), as different linkage types can produce distinct fragmentation patterns. youtube.comcapes.gov.br For example, the relative abundance of different fragment ions can vary significantly between isomeric trisaccharides, allowing for their differentiation. nih.govresearchgate.net The presence or absence of specific diagnostic ions can help identify the monosaccharide units and how they are connected. nih.gov
Table 1: Common Fragment Ions in Trisaccharide MS Analysis and Their Structural Significance
| Fragment Ion Type | Cleavage Type | Information Provided |
|---|---|---|
| B, C ions | Glycosidic Bond | Mass of the non-reducing terminal monosaccharide(s). Helps in sequencing from the non-reducing end. |
| Y, Z ions | Glycosidic Bond | Mass of the reducing terminal monosaccharide(s). Helps in sequencing from the reducing end. |
| A, X ions | Cross-Ring | Position of the glycosidic linkage on a specific monosaccharide residue. |
By systematically analyzing the series of B, Y, and cross-ring fragment ions, the sequence of the three monosaccharide units and the specific carbons involved in the glycosidic linkages can be deduced. researchgate.netnih.gov
Chromatographic and Other Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for a-Trisaccharide Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, identification, and quantification of a-trisaccharides. phenomenex.commdpi.com Both methods separate components in a liquid sample by passing it through a column packed with a stationary phase. phenomenex.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For carbohydrates like trisaccharides, which are polar and lack a strong UV chromophore, specific column chemistries and detection methods are often employed, such as amino- or amide-based columns and Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). researchgate.net
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller stationary phase particles (typically <2 µm) and operating at much higher pressures (up to 15,000 psi). phenomenex.com These features lead to substantial improvements in performance. phenomenex.com The primary advantages of UHPLC over HPLC include significantly faster analysis times, higher resolution, and increased sensitivity. phenomenex.com The enhanced resolution allows for the better separation of complex mixtures and isomeric trisaccharides, while the increased sensitivity enables the detection and quantification of analytes at lower concentrations. phenomenex.commdpi.com For instance, UHPLC coupled with mass spectrometry (UHPLC-MS) provides a highly sensitive and specific platform for analyzing trisaccharides in complex biological or food samples. mdpi.comnih.gov
Table 2: Comparison of HPLC and UHPLC for a-Trisaccharide Analysis
| Feature | HPLC | UHPLC |
|---|---|---|
| Operating Pressure | Moderate (up to 6,000 psi) | High (up to 15,000 psi) |
| Particle Size | 3–5 µm | < 2 µm |
| Resolution | Standard | High |
| Analysis Time | Longer | Faster |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
HPLC-SLS for Molecular Size and Mass Distribution Analysis of a-Trisaccharides
High-Performance Liquid Chromatography coupled with Static Light Scattering (HPLC-SLS), often performed as Size-Exclusion Chromatography with Static Light Scattering (SEC-SLS), is an absolute method for determining the molecular weight and mass distribution of macromolecules like a-trisaccharides in solution. mdpi.comresearchgate.net Unlike conventional SEC, which relies on calibration with standards, SEC-SLS measures the molecular weight directly, eliminating potential inaccuracies arising from differences in hydrodynamic volume between the sample and standards. mdpi.com
In this technique, the HPLC system first separates the sample based on size using an SEC column. researchgate.net The eluent from the column then flows through a series of detectors, typically including a Static Light Scattering (SLS) detector and a concentration detector, such as a Refractive Index (RI) detector. mdpi.com The SLS detector measures the intensity of light scattered by the trisaccharide molecules at one or multiple angles. mdpi.comyale.edu The amount of scattered light is directly proportional to the product of the molecule's weight-average molar mass (Mw) and its concentration. mdpi.com The RI detector simultaneously measures the concentration of the analyte in the eluting peak. By combining the data from both detectors, the absolute molecular weight can be calculated at each point across the elution profile, providing a detailed molecular weight distribution for the sample. mdpi.comyale.edu This is particularly useful for assessing the purity and homogeneity (polydispersity) of a trisaccharide sample. yale.edu
Methylation Analysis for Glycosidic Linkage Determination in a-Trisaccharides
Methylation analysis is a classic and robust chemical method used to determine the positions of glycosidic linkages in a-trisaccharides. vaia.comsphinxsai.comresearchgate.net The procedure involves three main steps: permethylation, hydrolysis, and analysis of the resulting products.
Permethylation: All free hydroxyl (-OH) groups on the trisaccharide are converted into methyl ethers (-OCH₃) using a methylating agent, such as methyl iodide (CH₃I) in the presence of a strong base like the dimsyl anion in DMSO (Hakomori method). vaia.comsphinxsai.com This step protects the original free hydroxyl groups, while the hydroxyl groups involved in glycosidic linkages or the ring structure remain unmethylated.
Hydrolysis: The permethylated trisaccharide is then subjected to acid hydrolysis, which cleaves all the glycosidic bonds. nih.govvaia.com This breaks the trisaccharide down into its constituent monosaccharides, which are now partially methylated.
Analysis: The resulting mixture of partially methylated monosaccharides is typically reduced to alditols and then acetylated to form partially methylated alditol acetates (PMAAs). These volatile derivatives are then separated and identified using gas chromatography-mass spectrometry (GC-MS). researchgate.net
The positions of the free hydroxyl groups on the resulting PMAAs correspond to the positions that were originally involved in glycosidic linkages in the intact trisaccharide. vaia.com For example, the identification of 2,3,4-tri-O-methyl-D-glucose indicates that the original glucose residue was linked through its C1 and C6 positions. vaia.com This method allows for the unambiguous identification of terminal, linear, and branched residues within the a-trisaccharide structure. nih.govsphinxsai.com
Table 3: Example of Methylation Analysis for a Hypothetical a-Trisaccharide
| Original Residue in Trisaccharide | Linkage Position | Resulting Partially Methylated Alditol Acetate |
|---|---|---|
| Terminal non-reducing Galactose | Linked from C1 | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol |
| Internal Glucose | Linked from C1, linked to at C4 | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol |
| Reducing Fructose (B13574) (as furanose) | Linked to at C2 | 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-fructitol |
Biological Roles and Molecular Recognition Mechanisms of A Trisaccharides
Cellular and Intercellular Recognition Mediated by α-Trisaccharides
The surfaces of cells are decorated with a dense layer of carbohydrates, known as the glycocalyx, which is crucial for cell-cell recognition, signaling, and adhesion. molbiolcell.org α-Trisaccharides are key components of this layer, often forming the terminal structures of larger glycoconjugates that are presented to the extracellular world.
α-Trisaccharides are frequently found as terminal epitopes on glycoproteins and glycolipids embedded in the cell membrane. glycoforum.gr.jp A prime example is the human ABO blood group system, where the A and B antigens are defined by specific trisaccharide structures. glycoforum.gr.jp These antigens are not only present on red blood cells but also on the surfaces of many other cell types, including epithelial and endothelial cells, playing a fundamental role in blood transfusion compatibility and organ transplantation. glycoforum.gr.jpmdpi.com The blood group A antigen is characterized by a terminal trisaccharide, while the B antigen is defined by a slightly different trisaccharide structure. glycoforum.gr.jpnih.gov These structures are crucial for self- and non-self recognition by the immune system. Another significant example is the α-Gal epitope, a trisaccharide (Galα1,3Galβ1,4GlcNAc) found on the cells of non-primate mammals but absent in humans. researchgate.net Its presence on xenotransplanted organs can trigger a severe immune rejection. researchgate.net
The biological functions of α-trisaccharides are realized through their specific interactions with carbohydrate-binding proteins known as lectins. mdpi.com These interactions are highly specific, relying on the precise three-dimensional structure of the trisaccharide. nih.gov
Immune Recognition : The human immune system produces antibodies (which are functionally lectins) that can distinguish between the A and B blood group trisaccharides. glycoforum.gr.jpnih.gov This recognition is the basis of blood typing and the prevention of transfusion reactions. Similarly, humans naturally have antibodies against the α-Gal epitope, which is a major barrier in xenotransplantation. researchgate.net
Endogenous Lectins : Mammalian cells express a variety of lectins, such as the C-type lectin receptors on immune cells, which recognize specific carbohydrate structures. nih.gov For instance, the Gal-α-(1→3)-Gal-β-(1→3)-GlcNAc trisaccharide has been identified as a ligand for the C-type lectin receptors DCAR and Mincle, which are involved in immune regulation. researchgate.net Another receptor, DC-SIGN, found on dendritic cells, can bind to fucosylated α-trisaccharide structures, such as the Lewis-x trisaccharide, influencing the immune response. nih.gov
Plant Lectins : Certain plant lectins exhibit high specificity for particular α-trisaccharides. This property is utilized in biomedical research to detect and study the distribution of these sugar structures on cells. mdpi.commdpi.com
The binding affinity between lectins and trisaccharides is often significantly higher than for the individual monosaccharide components, highlighting the importance of the complete trisaccharide structure for effective recognition. mdpi.com
α-Trisaccharides form the recognizable tips of larger glycoconjugate molecules.
Glycoproteins : In glycoproteins, these trisaccharides are part of O-linked or N-linked glycans. The ABO blood group antigens, for example, can be attached to membrane proteins. glycoforum.gr.jp The specific trisaccharide, such as GalNAcα1-3(Fucα1-2)Gal for blood group A, is the minimal structure that defines the antigen. biosynth.comnih.gov
Glycolipids : When attached to lipids, these structures are known as glycolipids. The blood group antigens are also commonly found as glycolipids on the surface of red blood cells. glycoforum.gr.jp Another critical example is the glycolipid globotriaosylceramide (Gb3). The carbohydrate portion of Gb3 is the Pk trisaccharide (Galα1-4Galβ1-4Glc), which acts as a receptor for certain bacterial toxins. plos.orgnih.gov
The underlying protein or lipid anchor and the surrounding membrane environment can influence the presentation and recognition of these trisaccharides. plos.org
Interaction of a-Trisaccharides with Lectins and Receptors
α-Trisaccharides in Host-Pathogen Interactions
The same recognition principles that govern cellular communication are often exploited by pathogens to initiate infection. α-Trisaccharides on both host and pathogen surfaces are central to this molecular warfare.
The cell walls of bacteria, particularly Gram-negative bacteria, are decorated with complex polysaccharides that are highly antigenic. microbenotes.comnih.gov
O-Antigens : The lipopolysaccharide (LPS) of Gram-negative bacteria contains a highly variable outer region known as the O-antigen. asm.org This O-antigen is often composed of repeating oligosaccharide units, which can be α-trisaccharides. For example, the O-antigen of E. coli O86 contains a B-type trisaccharide structure. asm.org These structures are major targets for the host immune system and are used to classify bacteria into different serotypes. uzh.ch
Enterobacterial Common Antigen (ECA) : Found in all bacteria of the Enterobacteriaceae family, the ECA is composed of repeating biological trisaccharide units: →3)-α-d-Fucp4NAc-(1→4)-β-d-ManpNAcA-(1→4)-α-d-GlcpNAc-(1→. nih.gov This antigen plays a role in bacterial resistance to environmental stress. nih.gov
Capsular Polysaccharides (CPS) : Some bacteria, like certain strains of Klebsiella pneumoniae, produce a capsule made of repeating trisaccharide units that can be modified with pyruvate (B1213749). mdpi.com These capsules often protect the bacteria from the host's immune response.
These bacterial α-trisaccharides act as potent antigens, stimulating the production of specific antibodies in the host. uzh.chnih.gov
Pathogens have evolved proteins that specifically recognize and bind to α-trisaccharide structures on the surface of host cells, a critical first step for invasion.
Bacterial Toxins : Shiga toxins, produced by bacteria like E. coli O157:H7, are a classic example. The B subunit of the Shiga toxin binds with high specificity to the α-trisaccharide portion of the glycolipid Gb3 (Galα1-4Galβ1-4Glc) on host cells. plos.orgnih.govbmbreports.org This binding event is necessary for the toxin to enter the cell and cause damage. nih.gov While the complete trisaccharide is essential for binding, different variants of the toxin may have slightly different binding preferences. nih.gov
Viral Adhesion : Viruses also use α-trisaccharides as docking sites. Noroviruses, a major cause of gastroenteritis, recognize human histo-blood group antigens (HBGAs). nih.govasm.org The viral capsid protein has a specific binding pocket that accommodates the A and B blood group trisaccharides, with the fucose residue common to both playing a key role in the interaction. nih.govasm.org Mumps virus has also been shown to use a trisaccharide containing an α2,3-linked sialic acid as a receptor for entry into host cells. pnas.org
Bacterial Adhesion : Some probiotic lactic acid bacteria have been shown to adhere to the human gut via surface proteins that recognize blood group antigens, suggesting the trisaccharide structure is important for this beneficial colonization. jst.go.jp
This molecular recognition is highly specific, and in many cases, the full trisaccharide is required for effective binding, as disaccharide fragments often fail to support the interaction. nih.gov
Role of α-Trisaccharides in Microbial Adhesion and Colonization
α-Trisaccharides present on the surface of host cells are critical recognition sites for microbial pathogens, mediating the initial, crucial step of adhesion that precedes colonization and infection. nih.govmdpi.comnih.gov Bacterial surface proteins, known as adhesins, often exhibit a high degree of specificity for these trisaccharide structures, which are typically the terminal portions of larger glycoconjugates like glycoproteins and glycolipids. nih.govmdpi.com
A prominent example of this interaction is the binding of uropathogenic Escherichia coli (UPEC) to the urothelium. The P-fimbrial adhesin on these bacteria specifically recognizes the α-trisaccharide globotriose (B1671595) (Galα1-4Galβ1-4Glc), which is the core of globo-series glycolipids abundant on human urinary tract epithelial cells. nih.gov Studies have demonstrated that soluble globotriose can competitively inhibit the attachment of P-fimbriated E. coli to these cells, highlighting the specificity of this interaction. nih.gov Similarly, Streptococcus suis, a bacterium that causes meningitis in pigs and humans, binds to host cell globotriosylceramide. nih.gov Research using a complete set of monodeoxy derivatives of globotriose identified that the hydroxyl groups at positions 4'', 6'', 2', and 3' of the trisaccharide are essential for this binding. nih.gov
Another well-documented case involves Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers. frontiersin.orgresearchcommons.org Its blood group antigen-binding adhesin, BabA, mediates attachment to Lewis b (Leb) antigens on gastric epithelial cells. pnas.orgwjgnet.comnih.gov The Leb antigen contains a terminal α-1,3/4-fucosylated structure, which is recognized by BabA, facilitating the persistent colonization of the stomach. pnas.orgnih.gov Interestingly, some probiotic bacteria, such as Lactobacillus plantarum, also utilize α-trisaccharide structures for adhesion; its surface-associated glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to bind to blood group A and B trisaccharides on human colonic mucin. jst.go.jp
These specific carbohydrate-protein interactions are fundamental to the tropism of bacteria, dictating which tissues they can colonize. mdpi.com The multivalency of these interactions, where multiple adhesins on the bacterial surface bind to numerous trisaccharide receptors on the host cell, leads to high-avidity binding that is strong enough to withstand the host's physical clearing mechanisms. unimi.itoup.com
| Pathogen | Adhesin | α-Trisaccharide Receptor | Host Tissue |
|---|---|---|---|
| Uropathogenic Escherichia coli | P-fimbrial adhesin | Globotriose (Galα1-4Galβ1-4Glc) | Urinary tract epithelium |
| Streptococcus suis | Streptococcal adhesin P (SadP) | Globotriose (Galα1-4Galβ1-4Glc) | Various (causes meningitis/sepsis) |
| Helicobacter pylori | Blood group antigen-binding adhesin (BabA) | Lewis b antigen | Gastric epithelium |
| Staphylococcus aureus | Serine-rich repeat protein (SraP) | Neu5Acα(2-3)Galβ(1-4)GlcNAc | Lung epithelium, platelets |
Enzymatic Transformations and Metabolism of a-Trisaccharides
Mechanisms of a-Trisaccharide Glycoside Hydrolase Activity
Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds, playing a vital role in the breakdown of complex carbohydrates like α-trisaccharides into simpler sugars for microbial metabolism. ebi.ac.uk These enzymes are classified into families based on sequence similarity, with families GH27 and GH36 containing many α-galactosidases that act on α-trisaccharides. ebi.ac.ukcazypedia.orgebi.ac.uk
The catalytic mechanism for most retaining GHs, including those in families GH27 and GH36, is a classical Koshland double-displacement mechanism. ebi.ac.ukcazypedia.orgacs.org This process involves two key carboxylic acid residues (aspartate or glutamate) in the enzyme's active site. ebi.ac.ukebi.ac.ukcazypedia.org
Glycosylation Step: One acidic residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (the rest of the sugar molecule). Simultaneously, the other residue, acting as a nucleophile, attacks the anomeric carbon (C1). nih.govacs.org This forms a covalent glycosyl-enzyme intermediate, and the anomeric configuration is inverted.
Deglycosylation Step: A water molecule, activated by the first residue (now acting as a general base), attacks the anomeric carbon of the intermediate. This hydrolyzes the intermediate, releasing the sugar and regenerating the enzyme for another catalytic cycle. The anomeric configuration is inverted again, resulting in a net retention of the original stereochemistry. cazypedia.orgnih.govacs.org
Site-directed mutagenesis studies have confirmed the roles of these catalytic residues. For instance, in the α-galactosidase GalS from Sulfolobus solfataricus (a GH36 enzyme), mutating the proposed nucleophile (D367) or the acid/base residue (D425) dramatically reduced enzyme activity. cazypedia.org Similarly, for the Thermotoga maritima α-galactosidase GalA, mutation of the nucleophile Asp327 or the acid/base Asp387 severely impaired catalysis. cazypedia.org This two-step mechanism is a common feature across many GH families that hydrolyze α-trisaccharides. ebi.ac.uk
| Enzyme/Family | Example Organism | Typical α-Trisaccharide Substrate | Catalytic Mechanism | Key Catalytic Residues |
|---|---|---|---|---|
| GH36 α-Galactosidase | Thermotoga maritima | Raffinose (B1225341), Melibiose | Retaining double-displacement | Two Aspartate residues |
| GH27 α-Galactosidase | Various Eukaryotes, some Bacteria | Raffinose, Melibiose | Retaining double-displacement | Two Aspartate residues |
| GH89 α-N-Acetylglucosaminidase | Clostridium perfringens | α-D-GlcNAc-(1,4)-D-Galactose motif | Retaining double-displacement | Two Glutamate residues |
| GH13 α-Glucosidase | Bifidobacterium breve | Sucrose (B13894) (from Raffinose breakdown) | Retaining double-displacement | Asp (nucleophile), Glu (acid/base) |
Metabolic Allocation of a-Trisaccharides in Microbial Systems
Once α-trisaccharides are broken down by extracellular or cell-surface glycoside hydrolases, the resulting monosaccharides and disaccharides are transported into the microbial cell to be funneled into central metabolic pathways. nih.govcambridge.org The metabolism of the α-trisaccharide raffinose is a well-studied example in various bacteria. nih.govebi.ac.ukwikipedia.org
In many bacteria, such as Ligilactobacillus salivarius and Bifidobacterium breve, raffinose utilization involves its transport into the cell via a specific permease. nih.govnih.gov Inside the cell, an α-galactosidase cleaves raffinose into galactose and sucrose. ebi.ac.uknih.gov The sucrose is then further hydrolyzed into glucose and fructose (B13574) by a sucrose hydrolase. nih.gov These monosaccharides—galactose, glucose, and fructose—are then phosphorylated by specific kinases to enter the glycolytic pathway, where they are converted to pyruvate to generate ATP and metabolic precursors. nih.gov
The genetic systems for α-trisaccharide metabolism are often tightly regulated. In L. salivarius, for instance, growth on raffinose leads to a massive upregulation of the genes encoding the raffinose permease (rafP) and α-galactosidases (galA1, galA2). nih.gov This ensures that the enzymatic machinery is synthesized only when the specific substrate is present, which is an efficient use of cellular resources.
In complex microbial communities like the human gut, the breakdown of α-trisaccharides can be a collaborative effort. cambridge.org Some species, like Bacteroides thetaiotaomicron, possess a vast arsenal (B13267) of glycoside hydrolases and can initiate the degradation of complex carbohydrates. cambridge.org The simpler sugars they release can then be utilized by other members of the microbiota in a process known as cross-feeding. cambridge.org This metabolic cooperation is fundamental to the stability and function of the gut ecosystem. The fermentation of these sugars by gut bacteria leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are important energy sources for the host and act as signaling molecules. wikipedia.orgoup.com
Role in Quorum Sensing and Microbial Communication
While the primary role of α-trisaccharides is nutritional, emerging evidence suggests that their metabolism can be integrated with cell-to-cell communication systems like quorum sensing (QS). oup.com QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes such as biofilm formation and virulence factor production.
The link is often metabolic. The catabolism of specific carbohydrates, including α-trisaccharides, can alter the intracellular metabolic state of the bacterium. oup.com This change in metabolic flux can, in turn, influence the pools of precursors available for the synthesis of QS signal molecules, such as acyl-homoserine lactones (AHLs) in Gram-negative bacteria. For example, the availability of different carbon sources can modulate the expression of QS-controlled genes.
Furthermore, some oligosaccharides themselves may function directly as signals. researchgate.net While this is less characterized for α-trisaccharides specifically, the principle of carbohydrate-mediated signaling is established. nih.govresearchgate.net It is hypothesized that bacteria can sense the carbohydrate environment, including the presence of specific trisaccharides, as a cue about their location (e.g., a host mucosal surface) or the presence of other microbial species. This information can then be integrated into regulatory networks that control collective behaviors. For instance, alterations in the structure of the enterobacterial common antigen (ECA), which contains a trisaccharide repeat unit, can trigger the Rcs signal transduction pathway in Serratia marcescens, affecting motility and biofilm formation. asm.org
a-Trisaccharides in Signaling Pathways (Mechanistic Studies)
Involvement of a-Trisaccharides in Receptor Activation and Signal Transduction
α-Trisaccharides can act as specific ligands that bind to protein receptors (lectins) on the surface of both host and microbial cells, initiating a signal transduction cascade. nih.govresearchgate.net This binding event is the first step in converting an extracellular recognition event into an intracellular response. researchgate.net
The binding of a multivalent glycan ligand to a lectin receptor induces a conformational change in the receptor or causes receptor clustering on the cell membrane. oup.com This initial physical change activates the receptor's intracellular domain, often leading to the recruitment and activation of downstream signaling proteins. A common mechanism is the activation of protein kinases, which phosphorylate specific target proteins, setting off a phosphorylation cascade that amplifies the initial signal.
For example, human milk oligosaccharides (HMOs), many of which have α-glycosidic linkages, are thought to interact with C-type lectin receptors like DC-SIGN on dendritic cells. usda.govnih.gov This interaction can trigger signaling pathways that modulate immune responses. cambridge.orgusda.gov Mechanistic studies have shown that high glucose levels, such as those in diabetes, can competitively inhibit the binding of DC-SIGN to its fucosylated ligands (like the blood group B trisaccharide), thereby disrupting normal signaling. nih.gov This demonstrates the specificity and potential for modulation of these signaling events.
Modulation of Protein Function by a-Trisaccharide Glycosylation
The covalent attachment of α-trisaccharides to proteins, a key post-translational modification, plays a critical role in modulating a wide range of protein functions. This glycosylation can intrinsically alter a protein's physicochemical properties, such as its conformation, stability, and folding, or extrinsically mediate interactions with other molecules, thereby influencing cellular processes like signaling, adhesion, and immune response.
One of the well-documented intrinsic effects of α-trisaccharide glycosylation is the enhancement of protein folding and stability. The conserved core trisaccharide of N-linked glycans, ManGlcNAc₂, has been shown to significantly improve both the kinetics and thermodynamics of protein folding. pnas.org For instance, studies on the human immune cell receptor cluster of differentiation 2 (hCD2ad) revealed that the presence of the full N-glycan structure accelerates folding by four-fold and stabilizes the protein's β-sandwich structure by 3.1 kcal/mol compared to its non-glycosylated counterpart. pnas.org A substantial portion of this stabilization is attributed to the initial saccharide units, with the core trisaccharide playing a crucial role in this enhancement. pnas.org This intrinsic stabilization mechanism is vital for the proper folding and export of glycoproteins through the secretory pathway. pnas.org
In addition to influencing protein folding, α-trisaccharide glycosylation is a key modulator of cellular signaling pathways. A prominent example is the O-linked α-D-xylosyl-(1->3)-α-D-xylosyl-(1->3)-β-D-glucosyl trisaccharide found on the epidermal growth factor-like (EGF-like) domains of Notch proteins. expasy.orgqmul.ac.ukexpasy.org This modification, occurring at a specific serine residue within the C-X-S-X-P-C motif, directly modulates the signaling activity of the Notch receptor, a critical component in cell fate decisions during development and in adult tissues. expasy.orgwikipedia.org The biosynthesis of this trisaccharide is a multi-step enzymatic process involving specific glucosyltransferases and xylosyltransferases. qmul.ac.ukexpasy.orgqmul.ac.uk The precise structure of this glycan is crucial for the proper functioning of the Notch signaling pathway.
Furthermore, α-trisaccharide glycosylation on the surface of pathogenic bacteria plays a significant role in host-pathogen interactions. In Neisseria meningitidis, the pilin (B1175004) protein, a major component of the pili responsible for adhesion to host cells, is glycosylated with the unusual trisaccharide Gal(β1-4)Gal(α1,3)2,4-diacetamido-2,4,6-trideoxyhexose. iiitd.edu.inoup.comnih.gov This glycosylation is thought to be crucial for the proper function of the pili. iiitd.edu.in It may protect the pili from the host's immune response, specifically from complement binding and phagocytosis, and may also shield potential epitopes from being recognized by B-cells. iiitd.edu.in The presence of this glycan can also aid in the solubilization of pilin monomers and the assembly of pilus fibers. iiitd.edu.in The phase variation of the gene pglA, which is responsible for adding the first galactose to the trisaccharide, suggests a mechanism for the bacterium to modulate its adhesion phenotype. asm.org
The following table provides a summary of research findings on the modulation of protein function by α-trisaccharide glycosylation:
| Protein | α-Trisaccharide | Functional Modulation |
| Notch Protein | α-D-xylosyl-(1->3)-α-D-xylosyl-(1->3)-β-D-glucosyl | Modulates the signaling activity of the Notch receptor. expasy.orgqmul.ac.ukexpasy.orgwikipedia.org |
| Human CD2ad | ManGlcNAc₂ (core of N-glycan) | Accelerates protein folding and enhances thermodynamic stability. pnas.org |
| Pilin (N. meningitidis) | Gal(β1-4)Gal(α1,3)2,4-diacetamido-2,4,6-trideoxyhexose | Facilitates adhesion to host cells, may provide protection from the host immune system, and aids in pilus fiber assembly. iiitd.edu.inoup.comnih.gov |
Research Applications and Biotechnological Potential of A Trisaccharides
Development of α-Trisaccharide Research Probes and Analogues
To investigate the intricate interactions of carbohydrates, researchers rely on specialized molecular probes. α-Trisaccharides are frequently modified with reporter tags or altered to create mimetics, providing invaluable tools for studying glycan-binding proteins and enzymatic pathways.
Synthesis of Biotinylated and Fluorescently Tagged α-Trisaccharides for Glycoarray Development
Glycoarrays, or carbohydrate microarrays, are powerful high-throughput platforms for profiling protein-carbohydrate interactions. nih.govopen.ac.uk These arrays require libraries of glycans, including α-trisaccharides, that are chemically modified with a linker for immobilization and detection.
Biotinylation: The high-affinity interaction between biotin (B1667282) and streptavidin is commonly exploited for glycoarray applications. frontiersin.orgnih.gov A synthetic strategy often involves preparing an α-trisaccharide with a spacer arm, which is then conjugated to an activated biotin derivative. For example, a spacered blood group A trisaccharide derivative was successfully synthesized and biotinylated for use in glycobiological studies. mdpi.comsemanticscholar.org The synthesis involved a multi-step process using a 2-azido-2-deoxy-selenogalactoside donor with specific protecting groups to ensure the correct stereochemistry of the final α-glycosylation product. mdpi.comsemanticscholar.org These biotinylated probes can be immobilized on streptavidin-coated surfaces, creating a functional microarray for studying interactions with antibodies or lectins. frontiersin.orgresearchgate.net
Fluorescent Tagging: Alternatively, α-trisaccharides can be tagged with fluorescent labels. This approach allows for direct detection of binding events on the microarray and is also used for quality control during the preparation of glycan libraries. liverpool.ac.uk Bifunctional fluorescent linkers, such as 2-amino-N-(2-aminoethyl)-benzamide (AEAB), are conjugated to the reducing end of the glycan. researchgate.netacs.org This process creates fluorescently labeled glycans that can be purified and then covalently attached to activated glass slides to form the microarray. researchgate.net This strategy has been used to create arrays with over 200 naturally occurring glycans to define the specificity of glycan-binding proteins like galectins. researchgate.net A key advantage of some fluorescent tagging methods is the preservation of the cyclic pyranose structure at the reducing end, which can be crucial for recognition by certain antibodies and selectins. acs.org
The table below summarizes common tags used for modifying α-trisaccharides for research applications.
| Tag Type | Example Compound | Linkage Chemistry | Application |
| Biotin | Biotin-activated ester | Amide bond formation with a spacered trisaccharide | Immobilization on streptavidin-coated surfaces for microarrays and other affinity-based assays. frontiersin.orgnih.govmdpi.com |
| Fluorescent | 2-amino-N-(2-aminoethyl)-benzamide (AEAB) | Reductive amination | Direct detection in glycoarray binding assays; purification and analysis of glycan libraries. researchgate.netacs.org |
| Fluorescent | 2-aminobenzamide (2-AB) | Reductive amination | Analytical sequencing and structural confirmation of synthetic oligosaccharides. nih.gov |
α-Trisaccharide Mimetics for Mechanistic Glycobiology Studies
Glycomimetics are molecules designed to imitate the structure and/or function of natural glycans. nih.gov They are valuable tools in glycobiology for several reasons: they can offer increased stability against enzymatic degradation, simplified chemical synthesis, and improved binding affinity to target proteins. mdpi.com
α-Trisaccharide mimetics are developed to probe and inhibit the interactions of glycan-binding proteins (GBPs), such as lectins, which are crucial in processes ranging from immune response to pathogen adhesion. mdpi.com For instance, peptides that mimic carbohydrate structures, known as carbohydrate-mimetic peptides, can be identified by screening phage display libraries with anti-carbohydrate antibodies or lectins. oup.com These peptides can then be synthesized and used as research tools to assay the activity of glycan-processing enzymes or to block carbohydrate-dependent biological interactions. oup.com
In another approach, the core structure of a trisaccharide is modified to enhance its properties. For example, in the development of inhibitors for E-selectin, a key protein in inflammatory responses, the complex sialyl-Lewis x tetrasaccharide was simplified into a monosaccharide mimetic by replacing various sugar residues with linkers and charged groups, while retaining comparable binding affinity. nih.gov Similarly, researchers have designed glycopeptide mimetics where a trisaccharide mannose ligand was coupled to a peptide spacer to probe the binding sites of bacterial lectins, aiming to develop anti-adhesive agents against infections. mdpi.com These mimetics help in understanding the specific structural features required for molecular recognition and can serve as leads for therapeutic development. nih.gov
Use of α-Trisaccharides as Model Compounds in NMR and MS Studies of Larger Glycans
The immense structural diversity and complexity of polysaccharides and large glycoconjugates present significant analytical challenges. liverpool.ac.uknih.gov α-Trisaccharides serve as invaluable, simplified model compounds for developing and refining analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). csic.esmpg.de
NMR Spectroscopy: NMR is a powerful tool for the detailed structural elucidation of glycans, providing information on monomer composition, linkage sites, anomeric configuration, and conformation. nih.govmdpi.comresearchgate.net However, spectral overlap in larger molecules can complicate analysis. nih.gov By studying well-defined α-trisaccharides, researchers can build databases of chemical shifts and understand how glycosylation patterns affect the NMR spectrum. mdpi.comresearchgate.net For example, a detailed investigation of acetyl group migration in xylan (B1165943) and glucan model trisaccharides using NMR provided insights into the rates of migration and the influence of stereochemistry, which are difficult to study in the native polysaccharide. csic.es These model studies help refine predictive software like CASPER (Computer-Assisted Spectrum Evaluation of Regular Polysaccharides), which aids in the structural determination of unknown oligosaccharides based on their NMR data. mdpi.com
Mass Spectrometry: MS, particularly when combined with ion mobility spectrometry (IM-MS), is a key technique for glycan analysis, providing information on composition, connectivity, and branching. mpg.dersc.org Isomeric trisaccharides that differ only in linkage (e.g., 1-4 vs. 1-3) or stereochemistry (α vs. β) can be distinguished using IM-MS. mpg.de Studies on isomeric trisaccharide sets have been fundamental in demonstrating the capability of IM-MS to separate glycan isomers in the gas phase. mpg.de Furthermore, analyzing the fragmentation patterns of model trisaccharides in tandem MS (MS/MS) experiments helps establish rules for interpreting the spectra of more complex glycans. rsc.orgresearchgate.net For instance, collision-induced dissociation (CID) experiments on a series of mannose-containing trisaccharides revealed a predictable order of glycosidic bond stability, knowledge that can be applied to deduce the structure of larger, branched manno-oligosaccharides. rsc.org
Applications in Glycoscience and Synthetic Biology
The ability to construct complex carbohydrates from simpler units is a cornerstone of modern glycoscience. α-Trisaccharides are not only targets of synthesis but are also pivotal starting points for building even more elaborate glycan structures and for engineering novel molecules with new biological functions.
α-Trisaccharides as Building Blocks for Complex Oligosaccharides and Polysaccharides
The chemical synthesis of large, complex glycans is a laborious process that often relies on a building block strategy, where smaller, pre-assembled oligosaccharide units are sequentially coupled. acs.org α-Trisaccharides are frequently used as these key intermediates.
This modular approach significantly streamlines the synthesis of biologically important glycans. For example, a set of modular oligosaccharide donor building blocks was developed for the synthesis of multi-antennary complex-type N-glycans. nih.gov These donors were designed to be coupled with a core trisaccharide acceptor (β-mannosyl chitobiose) to efficiently produce N-glycans with three to five antennae. nih.gov Similarly, the synthesis of heparin sulphate oligosaccharides, which play roles in cell signaling, has been achieved using di- and trisaccharide building blocks. rsc.org This strategy allows for the controlled assembly of a library of related but distinct oligosaccharides for biological testing. rsc.org The development of one-pot reaction schemes to create these building blocks has further accelerated the pace at which complex oligosaccharides can be synthesized, reducing the preparation time from months to weeks. acs.org
Design and Engineering of Novel Glycans Using α-Trisaccharide Motifs
Synthetic biology and glycan engineering aim to create custom-designed glycans to identify biologically relevant structures and develop new therapeutic molecules. frontiersin.org This often involves introducing foreign glycosylation enzymes into expression systems like plants to produce proteins with specific, human-like or novel glycan structures. frontiersin.org
α-Trisaccharide motifs are central to this engineering effort. For example, the Lewis A trisaccharide is a known outer-chain elongation of N-glycans in plants. frontiersin.org By overexpressing specific glycosyltransferases in plants, researchers can reconstruct other important motifs like Lewis X, which is found on immunomodulatory proteins from parasites and has therapeutic potential. frontiersin.org
Beyond mimicking nature, scientists are designing completely novel glycan structures. Recently, a "glycan hairpin," a stable secondary structure not seen in nature, was generated. researchgate.net This was achieved by combining natural glycan motifs, including a trisaccharide turn unit inspired by the conformation of the Lewis X trisaccharide, with cellulose (B213188) strands. researchgate.net The design of this artificial folded glycan was guided by principles of non-conventional hydrogen bonds and was enabled by automated glycan assembly, demonstrating a new frontier in the rational design of complex carbohydrate architectures. researchgate.net Furthermore, glycosyltransferases themselves are being engineered to act as specific glycan-binding proteins. In one study, a mammalian glycosyltransferase was mutated, abolishing its enzymatic activity but turning it into a lectin that specifically recognizes a sialylated trisaccharide motif on core-2 O-glycans. researchgate.net
Microbial Production Systems for Research-Scale α-Trisaccharide Synthesis
The generation of α-trisaccharides for research purposes has been significantly advanced by the use of microbial production systems. Recombinant DNA technology allows for the high-level expression of specific enzymes in host organisms like Escherichia coli and Pichia pastoris, turning these microbes into cellular factories for carbohydrate synthesis. mdpi.comnih.gov This approach offers a more controlled and efficient alternative to complex chemical synthesis or extraction from natural sources.
One notable example involves the production of an alginate-derived trisaccharide using a recombinant E. coli strain. mdpi.com This strain was engineered to express an alginate lyase (AlyC7) from the marine bacterium Vibrio sp. C42. mdpi.com The enzyme specifically cleaves alginate to produce trisaccharides as the main product. mdpi.com Similarly, the α-Gal trisaccharide (Galα1,3Galβ1,4Glc) has been synthesized using metabolically engineered Pichia pastoris. nih.gov This yeast was engineered to harbor three different enzymes that work in concert to build the target trisaccharide from simpler sugars like sucrose (B13894) and lactose (B1674315). nih.gov Another approach utilized whole, permeabilized E. coli cells co-expressing four different enzymes to produce the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc), achieving a concentration of 50 mM in a 200-ml reaction. nih.govresearchgate.net
Maximizing the yield of α-trisaccharides from these microbial factories requires careful optimization of the fermentation process. Key parameters that are often fine-tuned include the composition of the culture medium, induction conditions for the recombinant enzyme, and physical parameters like temperature and pH. mdpi.comnih.gov
For the production of the alginate-derived trisaccharide, researchers optimized the secretory expression of the AlyC7 lyase in E. coli. mdpi.com They found that adding 500 mM glycine (B1666218) to the Luria-Bertani (LB) medium and inducing the culture at 20°C for 24 hours resulted in the highest extracellular enzyme activity, reaching 1122.8 U/mL. mdpi.com Interestingly, the common inducer IPTG was found to be unnecessary for this particular expression system. mdpi.com The final yield of the trisaccharide from sodium alginate using the optimized enzyme preparation was 758.6 mg/g with a purity of 85.1%. mdpi.com
In the case of theanderose, another α-trisaccharide, synthesis using the amylosucrase from Deinococcus deserti (DdAS) was optimized for temperature, pH, and substrate concentration. nih.govacs.org The highest yield of 174.1 g/L (a 25.4% conversion from sucrose) was achieved using 2.0 M sucrose at 40°C for 96 hours. nih.gov
For the production of panose (B1197878), a mathematical model was used to optimize a fed-batch enzymatic reactor process. nih.govresearchgate.net This in-silico optimization predicted that a fed-batch system could achieve a productivity of 11.23 g/L/h, which is 51.5% higher than a traditional batch reactor. nih.govresearchgate.net The model identified the initial sucrose concentration and the ratio of maltose (B56501) to sucrose as critical factors influencing panose productivity. researchgate.net
Table 1: Optimization of Fermentation Parameters for α-Trisaccharide Production
| α-Trisaccharide | Production System | Key Optimization Parameters | Optimized Conditions | Resulting Yield/Productivity |
| Alginate-derived Trisaccharide | Recombinant E. coli expressing AlyC7 lyase | Medium additive, Induction temperature, Induction time | 500 mM glycine, 20°C, 24 hours | 1122.8 U/mL enzyme activity; 758.6 mg/g trisaccharide yield mdpi.com |
| Theanderose | Recombinant E. coli expressing DdAS amylosucrase | Substrate concentration, Temperature, Time | 2.0 M sucrose, 40°C, 96 hours | 174.1 g/L nih.gov |
| Panose | Fed-batch enzymatic reactor | Process type, Substrate ratio, Concentration | Fed-batch process, Maltose:Sucrose ratio of ~5.0, 100 mmol/L Sucrose | 11.23 g/L/h nih.govresearchgate.netresearchgate.net |
| P1 Trisaccharide | Recombinant E. coli (whole cell) | Substrate concentration, Reaction time | 200 mM Sucrose, 75 mM GlcNAc, ~20 hours | ~50 mM nih.govresearchgate.net |
| α-Gal Trisaccharide | Recombinant Pichia pastoris | Methanol induction | Not specified | 28 mM nih.gov |
Transitioning from small, laboratory-scale flasks to large industrial bioreactors presents significant challenges. patsnap.comgreenelephantbiotech.com The goal of scale-up is to increase production volume for commercial purposes while maintaining process efficiency and product quality. slideshare.netbiopharminternational.com Key parameters that must be carefully managed during scale-up include mixing, aeration (oxygen transfer), heat transfer, and pH control. patsnap.comgreenelephantbiotech.com
Maintaining homogeneity is a primary challenge. In large vessels, gradients in temperature, pH, dissolved oxygen, and nutrient concentration can form, leading to inconsistent cell growth and lower product yields. patsnap.com The physical stress (shear stress) from mixing impellers also increases with reactor size and can damage microbial cells. greenelephantbiotech.com Therefore, a crucial aspect of scale-up is the selection of scalable parameters, such as power input per unit volume (P/V) or the oxygen mass transfer coefficient (kLa), to ensure that the cellular environment remains consistent across different scales. cytivalifesciences.com
For example, while fed-batch processes are common and can be scaled up to 25,000-L, perfusion processes, which can achieve higher cell densities, are typically limited to smaller volumes (up to 1000-L) due to the complexity and volume of media required. nih.gov The transition from a lab-scale process to a 3000-L bioreactor for a perfusion culture resulted in a drop in final cell viability from 98% to 90%, illustrating the difficulties of maintaining optimal conditions at larger scales. nih.gov
Furthermore, downstream processing—the separation and purification of the target trisaccharide from the fermentation broth—becomes more complex and costly at larger scales. researchgate.net For instance, in panose production, optimizing for higher productivity might lead to lower substrate conversion, leaving more unreacted sucrose and maltose that must be separated from the final product. researchgate.net
Table 2: Key Challenges in Bioreactor Scale-Up for α-Trisaccharide Production
| Challenge | Description | Mitigation Strategies |
| Maintaining Homogeneity | Gradients in temperature, pH, dissolved oxygen, and nutrients can form in large volumes, affecting cell growth and productivity. patsnap.com | Advanced control systems, real-time monitoring, optimized impeller and sparger design, computational fluid dynamics (CFD) modeling. patsnap.com |
| Oxygen Transfer | Efficiently supplying dissolved oxygen to a high density of cells becomes more difficult as volume increases. greenelephantbiotech.comslideshare.net | Optimization of agitation speed, gas flow rates, and sparger design; use of oxygen-enriched air. patsnap.com |
| Shear Stress | Increased agitation required for mixing in large reactors can create high shear forces that damage cells. greenelephantbiotech.com | Careful impeller design and selection of appropriate agitation speeds based on cell sensitivity. cytivalifesciences.com |
| Heat Transfer | Microbial metabolism generates significant heat, which must be efficiently removed to prevent temperature increases that can inhibit growth. patsnap.com | Use of internal cooling coils or external heat exchangers. patsnap.com |
| Downstream Processing | Increased volumes of fermentation broth make the separation and purification of the final product more complex and expensive. researchgate.net | Process optimization to maximize product concentration and purity, development of efficient, scalable purification methods. |
Optimization of Fermentation Processes for Recombinant a-Trisaccharide Production
Potential for Understanding Biological Processes
Beyond their biotechnological production, α-trisaccharides are invaluable tools for probing and understanding fundamental biological processes. Their defined structures allow researchers to dissect complex pathways and interactions at a molecular level.
α-Trisaccharides serve as specific substrates and products in the intricate pathways of glycan biosynthesis and degradation. Studying how enzymes build and break down these molecules provides direct insight into their function and regulation. For example, the synthesis of the P1 trisaccharide in E. coli required the coordinated action of four specific enzymes, including a sucrose synthase, an epimerase, and two different galactosyltransferases. nih.govresearchgate.net This work not only produced the trisaccharide but also illuminated the substrate specificity and interplay of these enzymes.
Similarly, research on the degradation of N-glycans in the endoplasmic reticulum (ER) has used synthetic α-1,2-mannose-containing trisaccharides to understand how different mannosidase enzymes achieve their specificity. rsc.org These enzymes trim mannose units from larger glycans, creating signals that determine whether a glycoprotein (B1211001) is correctly folded and ready for secretion or misfolded and targeted for degradation. rsc.orgresearchgate.net By testing the enzymes against a series of synthetic trisaccharides with varied internal linkages, researchers demonstrated that the enzymes can distinguish between different branches of the larger glycan, providing a mechanism for the selective processing that is crucial for cellular quality control. rsc.org
α-Trisaccharides are central to many biological recognition events. The α-Gal trisaccharide, for instance, is a prominent antigen on the cells of non-primate mammals and is the primary target of the human immune response that causes hyperacute rejection in xenotransplantation. nih.govsigmaaldrich.com The synthesis of this trisaccharide and its analogs allows researchers to study this immune response in detail, develop inhibitors, and explore ways to overcome transplant rejection.
Other trisaccharides are involved in host-pathogen interactions. The P1 trisaccharide is an analogue of a glycolipid receptor on human gut cells that is bound by the Shiga-like toxin from pathogenic E. coli. nih.govresearchgate.net By producing this trisaccharide, researchers can investigate its potential to act as a competitive inhibitor, blocking the toxin from binding to cells and thus preventing infection. nih.gov The study of how Lewis antigens, which include trisaccharide structures, are expressed in cancers provides insight into tumor progression and metastasis. oup.com
The "glycan code" refers to the concept that the vast structural diversity of carbohydrates encodes specific biological information. Unlike the linear information in DNA or proteins, the glycan code is written in three dimensions, with branching structures and varied linkages creating immense complexity. nih.gov It is estimated that three different hexoses can form over 1,000 unique trisaccharides, and a hexasaccharide could have over a trillion possible combinations. nih.gov
Synthesizing and studying defined α-trisaccharide structures is essential for deciphering this code. acs.org By linking a specific glycan structure to a specific biological function—such as the M8B glycan acting as a secretion signal for properly folded proteins—researchers can begin to read the code. rsc.org Tools like GlycoDigit, a coding system for trisaccharides, have been developed to logically sort and search the vast number of potential structures, aiding in the analysis of glycan array data and the identification of functionally important motifs. researchgate.net The use of defined trisaccharides as probes helps to identify and characterize the proteins (lectins) that read the glycan code, furthering our understanding of how carbohydrate-based information is translated into biological action. acs.org
Q & A
Q. How can researchers resolve contradictions in reported bioactivity data for a-Trisaccharide across studies?
- Conduct a meta-analysis to identify variables (e.g., cell lines, assay protocols, solvent systems) causing discrepancies. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) and replicate experiments under standardized conditions (e.g., ISO guidelines) . Address batch-to-batch variability in a-Trisaccharide synthesis by documenting purity and stereochemical details in supplementary materials .
Q. What strategies optimize the synthetic route for a-Trisaccharide to improve yield and scalability?
- Use Design of Experiments (DoE) to test factors like temperature, catalyst loading, and reaction time. Employ kinetic studies to identify rate-limiting steps (e.g., glycosyl donor activation). For scalability, transition from solution-phase to solid-phase synthesis or enzymatic methods, ensuring compatibility with green chemistry principles (e.g., solvent recycling) .
Q. How should researchers integrate computational modeling with experimental data to predict a-Trisaccharide interactions?
- Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes to target proteins (e.g., lectins). Validate predictions using SPR or ITC for binding kinetics and thermodynamics. Calibrate force fields using experimental NMR data to improve model accuracy .
Methodological Frameworks
Q. What frameworks (e.g., FINER criteria) ensure rigorous formulation of a-Trisaccharide research questions?
- Apply the FINER framework:
- Feasibility : Assess resource availability (e.g., chiral starting materials).
- Novelty : Identify gaps via systematic literature reviews (e.g., missing stereochemical data in existing studies).
- Ethical : Ensure compliance with biosafety protocols for glycan-based therapeutics.
- Relevance : Align with unmet needs (e.g., antiviral glycoconjugate development) .
Q. How can researchers ensure reproducibility in a-Trisaccharide studies?
- Document experimental protocols in detail (e.g., reagent lot numbers, instrument calibration). Share raw data (NMR spectra, chromatograms) in public repositories (e.g., Zenodo) and provide step-by-step synthesis procedures in supplementary materials. Use collaborative platforms (e.g., CCP4 Suite) for crystallographic data validation .
Data Interpretation and Reporting
Q. What are the best practices for reconciling conflicting spectral data in a-Trisaccharide characterization?
Q. How should researchers structure a manuscript to highlight the significance of a-Trisaccharide findings?
- Follow IMRaD format:
- Introduction : Contrast existing hypotheses (e.g., divergent bioactivity mechanisms).
- Methods : Emphasize innovations (e.g., novel glycosylation catalysts).
- Results : Use tables to compare yields/purity across synthetic routes.
- Discussion : Link structural features (e.g., branching patterns) to functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
